![molecular formula C22H20N2O4 B258424 methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B258424.png)
methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several advantages and limitations for lab experiments. Its advantages include its low toxicity and high potency. However, its limitations include its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Some of these directions include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. Additionally, its potential as a therapeutic agent for various diseases should be explored further.
Synthesis Methods
The synthesis of methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 3-pyridine carboxaldehyde and 4-hydroxycoumarin in the presence of a base to form 7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromen-5-one. The second step involves the reaction of the resulting compound with methylamine hydrochloride to form the final product.
Scientific Research Applications
Methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
methyl 2-amino-5-oxo-7-phenyl-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
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Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-27-22(26)20-18(14-8-5-9-24-12-14)19-16(25)10-15(11-17(19)28-21(20)23)13-6-3-2-4-7-13/h2-9,12,15,18H,10-11,23H2,1H3 |
InChI Key |
VIQLOENCJXCSIU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=CC=C4)N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=CC=C4)N |
Origin of Product |
United States |
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